molecular formula C5H5N3O4 B13754377 5-Nitro-2-furamidoxime CAS No. 772-43-0

5-Nitro-2-furamidoxime

Cat. No.: B13754377
CAS No.: 772-43-0
M. Wt: 171.11 g/mol
InChI Key: WKIPQMJEBCEACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-furamidoxime is a chemical compound with the molecular formula C5H4N2O4. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by a furan ring substituted with a nitro group and an amidoxime functional group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-furamidoxime typically involves the nitration of 2-furaldehyde followed by the conversion of the resulting 5-nitro-2-furaldehyde to the amidoxime derivative. The nitration process is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 5-position of the furan ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The process is optimized for high yield and purity to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-furamidoxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Amino-2-furamidoxime.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

    Oxidation: Oxidized furan derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-furamidoxime involves its interaction with cellular components, particularly DNA. The compound is known to inhibit DNA synthesis by forming toxic intermediates that bind to DNA, leading to the disruption of cellular processes. This mechanism is similar to other nitroheterocyclic compounds, which are known for their ability to cause DNA damage and inhibit cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-furamidoxime is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to inhibit DNA synthesis makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

772-43-0

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

N'-hydroxy-5-nitrofuran-2-carboximidamide

InChI

InChI=1S/C5H5N3O4/c6-5(7-9)3-1-2-4(12-3)8(10)11/h1-2,9H,(H2,6,7)

InChI Key

WKIPQMJEBCEACS-UHFFFAOYSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C(=N/O)/N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.